

Application Notes & Protocols: High-Throughput Screening Assays for Raseglurant Hydrochloride

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Compound of Interest

Compound Name: *Raseglurant hydrochloride*

Cat. No.: *B1665614*

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Abstract

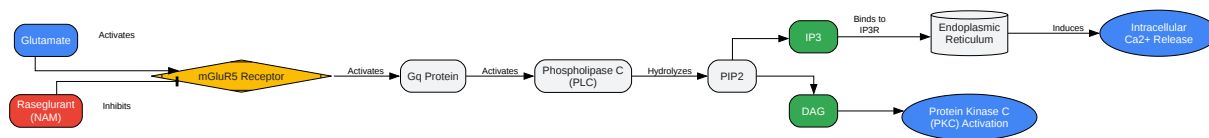
Raseglurant hydrochloride (formerly ADX-10059) is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2] mGluR5 is a G protein-coupled receptor (GPCR) that plays a crucial role in excitatory neurotransmission, making it a significant target for therapeutic intervention in a variety of neurological and psychiatric disorders.[2] High-throughput screening (HTS) assays are essential for identifying and characterizing novel mGluR5 modulators like Raseglurant. This document provides detailed application notes and protocols for conducting HTS campaigns to identify and characterize mGluR5 NAMs, using Raseglurant as a reference compound. The described assays are fundamental in the early stages of drug discovery.[3]

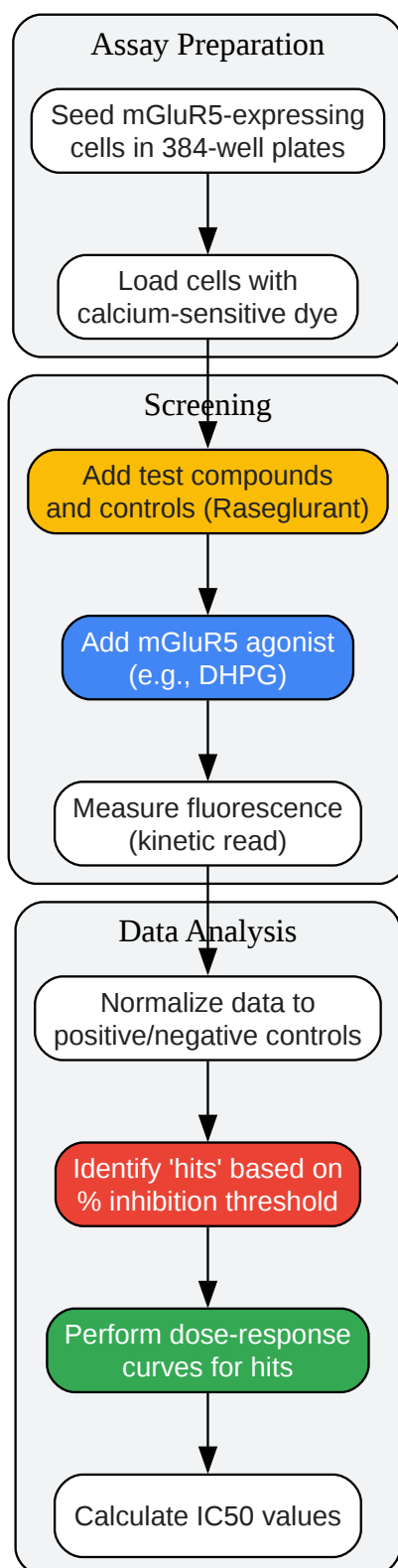
Introduction to Raseglurant and mGluR5

Raseglurant is a small molecule that binds to an allosteric site on the mGluR5 receptor, distinct from the glutamate binding site. This binding modulates the receptor's response to glutamate, resulting in an inhibitory effect. As a NAM, Raseglurant decreases the maximal response and/or potency of the endogenous ligand, glutamate. The therapeutic potential of mGluR5 modulators has been explored for conditions including migraine, gastroesophageal reflux disease (GERD), and anxiety.[1][2][4]

mGluR5 is coupled to the Gq family of G proteins. Upon activation by glutamate, mGluR5 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca^{2+}), while DAG activates protein kinase C (PKC). These signaling events are the basis for the HTS assays described herein.

mGluR5 Signaling Pathway





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